Chm-fubiata
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Overview
Description
CHM-FUBIATA, also known as N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a new generation of synthetic cannabinoids that have emerged in the recreational drug market, often as replacements for previously banned substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHM-FUBIATA typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linker:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CHM-FUBIATA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CHM-FUBIATA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Investigated for potential therapeutic applications, although its safety and efficacy are not well-established.
Industry: Utilized in forensic science for the detection of synthetic cannabinoids in biological samples
Mechanism of Action
CHM-FUBIATA exerts its effects by interacting with cannabinoid receptors, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The activation of CB1 receptors in the central nervous system is responsible for the psychoactive effects of this compound .
Comparison with Similar Compounds
Similar Compounds
CH-PIATA: Another synthetic cannabinoid with a similar structure and effects.
ADB-FUBIATA: A structurally related compound with similar pharmacological properties
Uniqueness
CHM-FUBIATA is unique due to its specific chemical structure, which includes a cyclohexylmethyl group and a fluorophenyl group. These structural features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C24H27FN2O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28) |
InChI Key |
AOUXUOYCTNNOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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